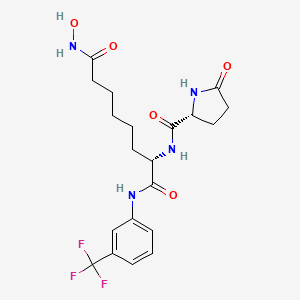![molecular formula C26H36N2O2 B10835601 3-(Diethylamino)-1-[4-[4-[3-(diethylamino)propanoyl]phenyl]phenyl]propan-1-one](/img/structure/B10835601.png)
3-(Diethylamino)-1-[4-[4-[3-(diethylamino)propanoyl]phenyl]phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29757691-Compound-8c is a small molecular drug with a molecular weight of 408.6. It has a topological polar surface area of 4.3 and a rotatable bond count of 13. This compound is notable for its potential therapeutic applications and has been the subject of various scientific studies .
Preparation Methods
The synthetic routes and reaction conditions for PMID29757691-Compound-8c involve several steps. The preparation methods typically include the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining purity and efficacy .
Chemical Reactions Analysis
PMID29757691-Compound-8c undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID29757691-Compound-8c has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it has been investigated for its potential therapeutic effects on various diseases. In medicine, it is being explored for its potential use in treating conditions such as Alzheimer’s disease and glaucoma. In industry, it may be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of PMID29757691-Compound-8c involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and therapeutic use of the compound .
Comparison with Similar Compounds
PMID29757691-Compound-8c can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other small molecular drugs with similar structures and therapeutic applications. The comparison can be based on factors such as molecular weight, chemical structure, and therapeutic efficacy .
Properties
Molecular Formula |
C26H36N2O2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
3-(diethylamino)-1-[4-[4-[3-(diethylamino)propanoyl]phenyl]phenyl]propan-1-one |
InChI |
InChI=1S/C26H36N2O2/c1-5-27(6-2)19-17-25(29)23-13-9-21(10-14-23)22-11-15-24(16-12-22)26(30)18-20-28(7-3)8-4/h9-16H,5-8,17-20H2,1-4H3 |
InChI Key |
BFCHHHLQSJIBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-[[6-(cyclohexylamino)-7-methylpurin-2-yl]amino]phenoxy]-N-hydroxyheptanamide](/img/structure/B10835524.png)
![2-(2-fluorophenyl)-N-hydroxy-2-[4-(2-methylpyrimidin-5-yl)phenyl]acetamide](/img/structure/B10835527.png)
![N'-hydroxy-N-[3-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)phenyl]octanediamide](/img/structure/B10835542.png)
![N-(2-aminophenyl)-4-[[1-(1H-indol-6-ylmethyl)azetidin-3-ylidene]methyl]benzamide](/img/structure/B10835550.png)

![[3-(2-acetamidoethyl)-1-(1H-indol-5-yl)-7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptyl] carbamate](/img/structure/B10835559.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835570.png)
![(1S,2S,3S)-2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide](/img/structure/B10835576.png)

![3-Piperidin-1-yl-1-[4-[4-(3-piperidin-1-ylpropanoyl)phenyl]phenyl]propan-1-one](/img/structure/B10835593.png)
![3-Morpholin-4-yl-1-[4-[4-(3-morpholin-4-ylpropanoyl)phenyl]phenyl]propan-1-one](/img/structure/B10835597.png)
![3-(Dimethylamino)-1-[4-[4-[3-(dimethylamino)propanoyl]phenyl]phenyl]propan-1-one](/img/structure/B10835607.png)
![6-ethyl-10,13-dimethyl-17-[4-(2H-tetrazol-5-yl)butan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B10835614.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[4-[2-(1-methylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzonitrile](/img/structure/B10835618.png)
